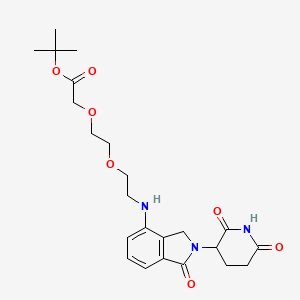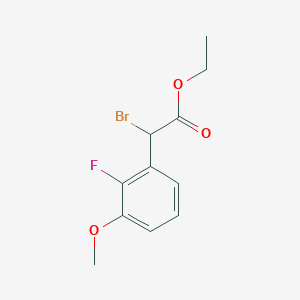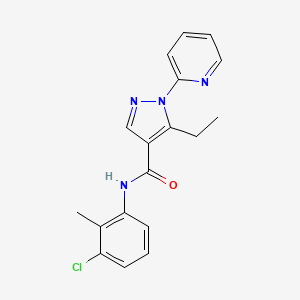![molecular formula C11H12N2O4S B13363394 2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-hydroxybenzoic acid with propionyl chloride, followed by the introduction of a carbothioyl group through a reaction with thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbothioyl group can be reduced to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxybenzoic acid (salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.
4-hydroxybenzoic acid: Used in the synthesis of parabens, which are preservatives in cosmetics and pharmaceuticals.
2,3-dihydroxybenzoic acid: Studied for its antioxidant properties.
Uniqueness
2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid is unique due to its combined functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C11H12N2O4S |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
2-hydroxy-4-(propanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-2-9(15)13-11(18)12-6-3-4-7(10(16)17)8(14)5-6/h3-5,14H,2H2,1H3,(H,16,17)(H2,12,13,15,18) |
Clé InChI |
OCSFUCMVYKEEIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)

![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)





![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

